3-(2-Methoxy-4-propylphenoxy)azetidine
Overview
Description
3-(2-Methoxy-4-propylphenoxy)azetidine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenoxy group substituted with methoxy and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves the reaction of epoxychloropropane with benzaldehyde in the presence of ammoniacal liquor and ethanol, followed by further reactions to obtain the desired azetidine compound .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce azetidines on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-propylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Methoxy-4-propylphenoxy)azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-propylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile building block for synthesizing bioactive compounds . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
3-(2-Methoxy-4-propylphenoxy)azetidine can be compared with other similar compounds, such as:
Aziridines: These are three-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines but have different ring strain and stability properties.
Other Azetidines: Compounds like 3-hydroxyazetidine and 3-methylazetidine have similar structures but differ in their substituents and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h5-7,11,14H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYGMWVIBADKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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